molecular formula C2H7NO3Se B107246 2-Aminoethaneselenonic acid CAS No. 16698-41-2

2-Aminoethaneselenonic acid

Cat. No.: B107246
CAS No.: 16698-41-2
M. Wt: 172.05 g/mol
InChI Key: CCIFFQWCGIGQGI-UHFFFAOYSA-N
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Description

2-Aminoethaneselenonic acid (chemical formula: C₂H₇NO₃Se) is an organoselenium compound characterized by a selenonic acid (-SeO₃H) functional group attached to an ethylamine backbone. This compound is structurally analogous to 2-aminoethanesulfonic acid (taurine) but replaces sulfur with selenium, a heavier chalcogen. Selenonic acids are known for their strong acidity and redox activity, making them relevant in biochemical and catalytic applications .

Properties

CAS No.

16698-41-2

Molecular Formula

C2H7NO3Se

Molecular Weight

172.05 g/mol

IUPAC Name

2-aminoethaneselenonic acid

InChI

InChI=1S/C2H7NO3Se/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)

InChI Key

CCIFFQWCGIGQGI-UHFFFAOYSA-N

SMILES

C(C[Se](=O)(=O)O)N

Canonical SMILES

C(C[Se](=O)(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

2-Aminoethanesulfonic Acid (Taurine)
  • Formula: C₂H₇NO₃S
  • Key Differences: Acidity: The selenonic acid group (-SeO₃H) in 2-aminoethaneselenonic acid is more acidic (pKa ~1–2) than the sulfonic acid group (-SO₃H, pKa ~1.5–2.5) due to selenium’s larger atomic radius and lower electronegativity . Stability: Selenium derivatives are generally less stable than sulfur analogues under oxidative conditions, forming selenoxides more readily . Biological Activity: Taurine is a critical osmolyte and neurotransmitter, while selenium analogues are explored for antioxidant properties but exhibit higher toxicity .
2-(N-Cyclohexylamino)-ethanesulfonic Acid (CHES)
  • Formula: C₈H₁₇NO₃S
  • Key Differences: Buffer Capacity: CHES is a zwitterionic buffer (effective pH 8.6–10.0), whereas this compound’s buffering range is uncharacterized but expected to be lower due to stronger acidity . Applications: CHES is widely used in biochemical assays, while selenium derivatives are niche reagents in organometallic synthesis .
2-Hydroxyaminoacetic Acid
  • Formula: C₂H₅NO₃
  • Key Differences: Functional Groups: The hydroxylamino (-NHOH) group contrasts with the selenonic acid group, resulting in distinct redox behavior. Hydroxyaminoacetic acid is less acidic (pKa ~4–5) . Toxicity: Hydroxyaminoacetic acid lacks the heavy-metal-associated hazards of selenium compounds .

Physicochemical Properties

Property This compound 2-Aminoethanesulfonic Acid CHES Buffer
Molecular Weight ~170.05 g/mol ~125.15 g/mol ~207.29 g/mol
Acidity (pKa) ~1–2 (estimated) ~1.5–2.5 ~9.3 (amine group)
Solubility High in polar solvents High in water Moderate in water
Thermal Stability Moderate (decomposes >200°C) High (>300°C) High (>250°C)

Q & A

Q. What statistical approaches resolve contradictions in reported biochemical activity data for this compound?

  • Methodological Answer : Use hierarchical linear modeling (HLM) to account for clustered data (e.g., repeated measurements across labs). Meta-analysis of published IC₅₀ values with random-effects models can quantify heterogeneity. Sensitivity analyses should exclude outliers and adjust for confounding variables (e.g., assay type) .

Q. Which advanced techniques characterize the interaction of this compound with metalloproteins?

  • Methodological Answer : X-ray crystallography or cryo-electron microscopy (cryo-EM) can resolve binding sites. Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd), while inductively coupled plasma mass spectrometry (ICP-MS) tracks selenium incorporation into proteins. Validate with site-directed mutagenesis .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways, such as selenoxide elimination. Molecular dynamics (MD) simulations in implicit solvent models (e.g., TIP3P) predict membrane permeability. Cross-validate with experimental kinetic data .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducibility?

  • Methodological Answer : Implement quality-by-design (QbD) principles, optimizing reaction parameters (e.g., pH, temperature) via design of experiments (DoE). Use high-performance liquid chromatography (HPLC) with UV/Vis detection for purity checks. Document protocols in compliance with FAIR data principles .

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